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Compound of Interest

Compound Name: Olivomycin C

Cat. No.: B12750402

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Olivomycin C,
a member of the aureolic acid family of antibiotics. Due to the limited availability of published
spectroscopic data for Olivomycin C, this guide presents data for the structurally analogous
and well-characterized compound, Chromomycin A3, as a close representative. The aureolic
acid antibiotics, including olivomycins and chromomycins, share a common aglycone and differ
primarily in their sugar moieties, making Chromomycin A3 an excellent surrogate for
understanding the spectroscopic characteristics of this class of compounds.[1][2]

Introduction to Olivomycin C and the Aureolic Acid
Antibiotics

Olivomycin C is a glycosylated aromatic polyketide produced by Streptomyces olivoreticuli.[3]
Like other aureolic acid antibiotics, it exhibits potent antitumor and antibacterial activity.[1][2]
The biological activity of these compounds stems from their ability to bind to the minor groove
of GC-rich regions of DNA in a non-intercalative manner, a process that is dependent on the
presence of divalent cations like Mg2*.[1][4] This interaction interferes with crucial cellular
processes such as replication and transcription, ultimately leading to apoptosis in cancer cells.

[4]115]

Spectroscopic Data
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The following sections present representative Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data for Chromomycin A3, a close structural analog of Olivomycin C.

NMR spectroscopy is a fundamental technique for the structural elucidation of natural products.

[6][7] The *H and 3C NMR data provide detailed information about the chemical environment of
individual atoms within the molecule.

Table 1: *H NMR Spectroscopic Data for Chromomycin A3
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Chemical Shift (5,

Position Multiplicity J (Hz)
ppm)

Aglycone

7-CHs 2.58 s

H-8 7.21 d 9.0

H-10 7.74 d 9.0

1-OCHs 3.98 s

3-CHs 1.70 s

H-4 4.89 d 9.8

H-5 3.32 m

Sugar A

H-1' 5.76 d 7.8

H-2' 3.84 m

H-3' 4.10 m

H-4' 3.49 m

H-5' 4.02 m

6'-CHs 1.35 d 6.2

Sugar B

H-1" 5.34 d 7.8

H-2" 3.75 m

H-3" 4.05 m

H-4" 3.45 m

H-5" 3.95 m

6"-CHs 1.30 d 6.2

Sugar C
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H-1" 4.95 d 7.6
H-2" 3.65 m

H-3™ 3.90 m

H-4" 3.40 m

H-5" 3.85 m

6"'-CHs 1.25 d 6.2
4"-OAc 2.15 S

Sugar D

H-1"" 5.55 d 34
H-2" 4.00 m

H-3"" 4.20 m

H-4" 3.55 m

H-5"" 4.15 m

6""-CHs 1.40 d 6.0
Sugar E

H-1"" 5.15 d 3.2
H-2"" 3.80 m

H-3"" 4.08 m

H-4"" 3.50 m

H-5"" 3.98 m

6""-CHs 1.38 d 6.1
4""-OAc 2.10 S

Note: Data is compiled from published spectra of Chromomycin A3 and may vary slightly based
on solvent and experimental conditions.[8][9]
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Table 2: 13C NMR Spectroscopic Data for Chromomycin A3
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Position Chemical Shift (6, ppm)
Aglycone

C-1 160.5

C-2 110.2

C-3 148.8

C-4 75.1

C-4a 112.5

C-5 35.2

C-5a 140.1

C-6 182.3

C-7 118.9
7-CHs 20.8

C-8 125.4

C-9 158.7

C-10 115.6
C-10a 138.9

C-11 195.8

C-12 85.3

C-12a 155.6
1-OCHs 56.4

3-CHs 9.5

Sugars (Range) 18.0 - 105.0
Acetyl C=0 170.5, 170.8
Acetyl CH3 21.2,215
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Note: Data is compiled from published spectra of Chromomycin A3 and may vary slightly based
on solvent and experimental conditions.[8][9]

High-resolution mass spectrometry (HR-MS) is critical for determining the molecular formula of
a natural product.[10][11] Fragmentation patterns observed in tandem MS (MS/MS)
experiments provide valuable structural information, particularly about the sequence and
linkage of the sugar moieties.[10][12]

Table 3: Mass Spectrometry Data for Olivomycin C

Parameter Value
Molecular Formula CseHs2025
Molecular Weight 1155.24 g/mol
Predicted [M+H]* 1155.5176
Predicted [M+Na]* 1177.4995
Predicted [M-H]~ 1153.5034

Note: These are theoretical values. Experimental values are obtained via high-resolution mass
spectrometry.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic
data.

A general protocol for the NMR analysis of aureolic acid antibiotics is as follows:
e Sample Preparation:

o Dissolve 5-10 mg of the purified antibiotic in approximately 0.5 mL of a suitable deuterated
solvent (e.g., CDCIs, Methanol-d4, or DMSO-ds).

o For aqueous solutions, dissolve the sample in a 90:10 H20:D20 mixture with a suitable
buffer to maintain a constant pH.[13]
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o Transfer the solution to a 5 mm NMR tube.

e Instrument Parameters (Example for a 500 MHz Spectrometer):

o 'HNMR:

= Acquire spectra at 298 K.

» Use a standard pulse program (e.g., 'zg30").

» Set the spectral width to 12-16 ppm.

» The number of scans can range from 16 to 128, depending on the sample
concentration.

= Employ a relaxation delay of 1-2 seconds.

o 13C NMR:

Use a proton-decoupled pulse program (e.g., 'zgpg30).

Set the spectral width to 200-240 ppm.

A higher number of scans (e.g., 1024 or more) is typically required due to the low
natural abundance of 13C.

A relaxation delay of 2-5 seconds is recommended.

o 2D NMR (COSY, HSQC, HMBC):

» Utilize standard pulse programs available in the spectrometer's software library.

= Optimize the number of increments and scans to achieve the desired resolution and
signal-to-noise ratio.[14][15]

» Data Processing:

o Apply Fourier transformation to the acquired free induction decays (FIDs).
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o Perform phase and baseline corrections.

o Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[16]
[17]

A typical protocol for analyzing aureolic acid antibiotics by liquid chromatography-mass
spectrometry (LC-MS) is as follows:

e Sample Preparation:

o Prepare a stock solution of the purified antibiotic in a suitable solvent (e.g., methanol,
acetonitrile) at a concentration of approximately 1 mg/mL.

o Dilute the stock solution to a final concentration of 1-10 pg/mL with the initial mobile
phase.

e Liquid Chromatography (LC) Parameters (Example):

o Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 um).

Mobile Phase A: Water with 0.1% formic acid.

[e]

Mobile Phase B: Acetonitrile with 0.1% formic acid.

o

[¢]

Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

Flow Rate: 0.2-0.4 mL/min.

[¢]

o Injection Volume: 1-5 pL.

e Mass Spectrometry (MS) Parameters (Example for ESI-QTOF):

o lonization Mode: Electrospray lonization (ESI), positive and/or negative mode.

o

Mass Range: Scan from m/z 100 to 2000.

[e]

Capillary Voltage: 3-4 kV.

o

Source Temperature: 100-150 °C.
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o Gas Flow (Nebulizer and Drying Gas): Optimize for stable spray and efficient desolvation.

o Collision Energy (for MS/MS): Apply a range of collision energies (e.g., 10-40 eV) to
induce fragmentation.[10][12]

Visualization of Molecular Interactions and
Workflows

Graphviz diagrams are provided to illustrate key concepts related to the analysis and
mechanism of action of Olivomycin C.

Experimental Workflow for Spectroscopic Analysis

Sample Preparation

Isolation & Purification
of Olivomycin C

N

Prepare NMR Sample Prepare MS Sample
(5-10 mg in deuterated solvent) (1-10 pg/mL solution)

Data Acquisition

NMR Spectroscopy LC-MS/MS Analysis
(1D: H, 3C; 2D: COSY, HSQC, HMBC) (HR-MS for formula, MS/MS for fragmentation)

Data Analysis & Structure Elucidation

NMR Spectral Analysis MS Data Analysis
(Chemical Shifts, Coupling Constants, Correlations) (Molecular Formula, Fragmentation Pattern)

Structure Elucidation
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Click to download full resolution via product page
Caption: Workflow for the spectroscopic analysis and structure elucidation of Olivomycin C.

Mechanism of Action of Olivomycin C
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Caption: Olivomycin C inhibits transcription by forming a complex with Mg2* and DNA.

Conclusion

This guide provides a foundational understanding of the spectroscopic characteristics of
Olivomycin C, primarily through the analysis of its close analog, Chromomycin A3. The
provided NMR and mass spectrometry data, along with the detailed experimental protocols,
serve as a valuable resource for researchers involved in the study of aureolic acid antibiotics.
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The visualized workflows and mechanisms of action further contextualize the importance of this
data in the broader field of drug discovery and development. Further research dedicated to
generating and publishing a comprehensive, publicly accessible dataset for Olivomycin C is
highly encouraged to facilitate future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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